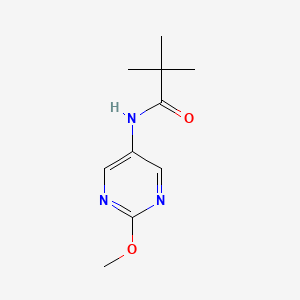

N-(2-methoxypyrimidin-5-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxypyrimidin-5-yl)pivalamide, also known as MPPA, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. MPPA is a pyrimidine derivative that has been synthesized using various methods.

Scientific Research Applications

Cystic Fibrosis Therapy

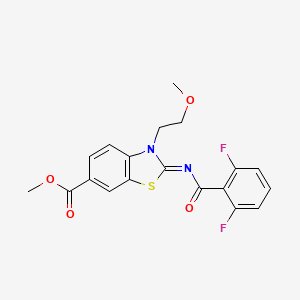

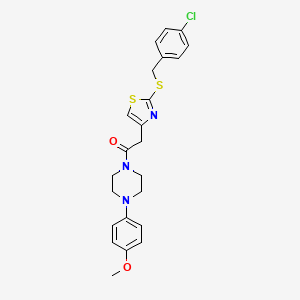

One study discusses a compound structurally related to "N-(2-methoxypyrimidin-5-yl)pivalamide," highlighting its potential in cystic fibrosis therapy. The research indicates that certain analogs can correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, which is crucial for developing treatments for cystic fibrosis. Specifically, modifications in the molecular structure, such as constraining rotation about the bithiazole-tethering, significantly affected corrector activity, improving the compound's efficacy in correcting the defective protein processing (Yu et al., 2008).

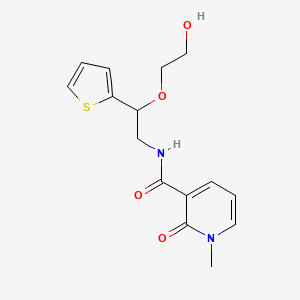

Antimicrobial Agents

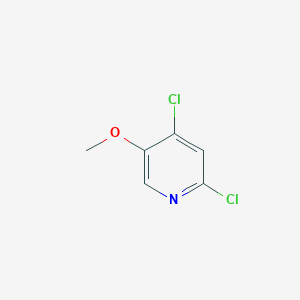

Another research avenue involves the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine. These compounds have been tested for antimicrobial activity, showing promising antibacterial and antifungal activities. This suggests the potential of "N-(2-methoxypyrimidin-5-yl)pivalamide" related compounds in developing new antimicrobial agents (Hossan et al., 2012).

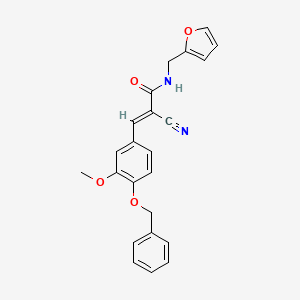

Anti-Inflammatory and Analgesic Agents

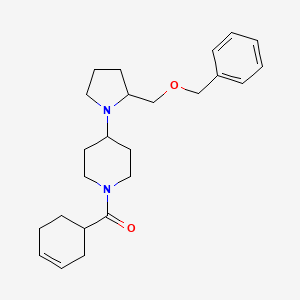

Compounds related to "N-(2-methoxypyrimidin-5-yl)pivalamide" have also been investigated for their potential as anti-inflammatory and analgesic agents. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds have been synthesized and evaluated. These compounds have shown significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, highlighting their potential for therapeutic applications in treating pain and inflammation (Abu‐Hashem et al., 2020).

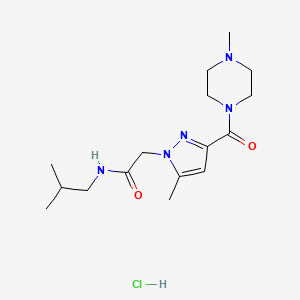

Kinase Inhibition for Cancer Therapy

Furthermore, research into selective and orally efficacious inhibitors of the Met kinase superfamily, which includes "N-(2-methoxypyrimidin-5-yl)pivalamide" related compounds, has identified potent inhibitors that show complete tumor stasis in preclinical models. This suggests the role of these compounds in developing treatments for cancers driven by abnormalities in the Met kinase pathway (Schroeder et al., 2009).

properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)8(14)13-7-5-11-9(15-4)12-6-7/h5-6H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKNSYNOVWPTSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CN=C(N=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxypyrimidin-5-yl)pivalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}quinoline-4-carboxamide](/img/structure/B2758934.png)

![Methyl 4-thiophen-2-yl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2758936.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2758937.png)

![Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2758941.png)

![N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2758944.png)

![tert-butyl 4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2758949.png)

![(S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide](/img/structure/B2758957.png)